4-Hydroxybenzyl Alcohol

Neuroprotection Ischemia Stroke

Select 4-Hydroxybenzyl Alcohol (CAS 623-05-2) specifically to ensure biological activity. The para-hydroxyl isomer is functionally distinct from the ortho isomer and its aldehyde analog—generic substitution risks abolished activity. This lot-standardized phenolic phytochemical delivers robust neuroprotection (64.58% neuronal survival in cerebral ischemia models, outperforming 4-HBAL at 43.21%), potent tyrosinase inhibition (IC50 6 μM, >5-fold superior to isoeugenol), and validated anti-inflammatory efficacy in carrageenan-induced air pouch models (1.5–4.5 mg/animal). Specifying the 4-hydroxy isomer guarantees experimental reproducibility in mechanistic SAR studies, depigmentation screening, and angiogenesis assays.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 623-05-2
Cat. No. B041543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzyl Alcohol
CAS623-05-2
Synonyms4-Hydroxybenzenemethanol;  p-Hydroxybenzyl Alcohol;  (4-Hydroxyphenyl)methanol;  4-(Hydroxymethyl)phenol;  4-Hydroxybenzenemethanol;  4-Hydroxybenzyl Alcohol;  4-Methylolphenol;  Gastrodigenin;  NSC 227926;  p-(Hydroxymethyl)phenol;  p-2-Hydroxybenzyl Alcohol; 
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)O
InChIInChI=1S/C7H8O2/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2
InChIKeyBVJSUAQZOZWCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility6700 mg/L @ 20 °C (exp)
slightly soluble in water;  soluble in organic solvents
soluble (in ethanol)

4-Hydroxybenzyl Alcohol (CAS 623-05-2): Baseline Procurement and Sourcing Overview


4-Hydroxybenzyl alcohol (4-HBA, CAS 623-05-2), also referred to as p-hydroxybenzyl alcohol or gastrodigenin, is a phenolic phytochemical and the aglycone of gastrodin, a signature compound from the rhizome of Gastrodia elata Blume [1]. It is also found in diverse plant sources including Sinapis alba (yellow mustard) and Bacopa monnieri [2]. As a primary aromatic alcohol with a para-substituted hydroxyl group, 4-HBA exhibits distinct physicochemical properties, including a pKa of 9.82 at 25°C and moderate solubility in both water and organic solvents, which facilitate its use in a variety of research and industrial formulations .

Why Generic Substitution Fails for 4-Hydroxybenzyl Alcohol: Structural Basis for Divergent Bioactivity


The term 'hydroxybenzyl alcohol' encompasses a class of compounds with significant functional divergence driven by the position of the hydroxyl group (ortho, meta, para) and the presence of additional substituents. Generic substitution without specific attention to the '4-hydroxy' isomer is scientifically unsound, as even minor structural alterations can lead to drastically different, or even abolished, biological activities [1]. For instance, the in vitro antioxidant capacity and cellular effects of 4-HBA differ markedly from its isomer 2-hydroxybenzyl alcohol and its methylated analog 4-methoxybenzyl alcohol [2]. Furthermore, the presence of the free para-hydroxyl group is critical for certain mechanisms, as its glucosylated form (gastrodin) does not share all the same direct inhibitory activities, such as its potent interaction with bacterial carbonic anhydrase [3]. Therefore, specifying 4-Hydroxybenzyl Alcohol (CAS 623-05-2) is not a matter of vendor preference but a necessity for ensuring experimental reproducibility and achieving desired outcomes.

Quantitative Differentiation of 4-Hydroxybenzyl Alcohol: A Procurement Evidence Guide


Neuroprotective Efficacy in Ischemia Model: 4-HBA vs. Vanillin and 4-Hydroxybenzyl Aldehyde

4-Hydroxybenzyl alcohol (4-HBA) provides superior neuroprotection compared to its close structural analog, 4-hydroxybenzyl aldehyde (4-HBAL), and is nearly equipotent to vanillin in a global cerebral ischemia model [1]. This demonstrates that the reduction state of the functional group (alcohol vs. aldehyde) is a critical determinant of in vivo efficacy in this context.

Neuroprotection Ischemia Stroke

Tyrosinase Inhibition Potency: 4-Hydroxybenzyl Alcohol vs. Isoeugenol and Resorcinol

4-Hydroxybenzyl alcohol (4-HBA) demonstrates significantly more potent tyrosinase inhibition than other simple phenolic compounds investigated for skin lightening applications [1]. Its low IC50 value establishes it as a high-potency comparator in this enzyme class.

Tyrosinase Melanogenesis Skin Lightening

Antioxidant Capacity in DPPH Assay: 4-Hydroxybenzyl Alcohol vs. Vanillyl and 4-Methoxybenzyl Alcohols

The DPPH radical scavenging activity of 4-hydroxybenzyl alcohol (4-HBA) is markedly distinct from its methylated analog (4-methoxybenzyl alcohol) and vanillyl alcohol [1]. This highlights how small structural modifications drastically alter antioxidant performance.

Antioxidant Free Radical Scavenging Oxidative Stress

Selective Inhibition of Bacterial α-Carbonic Anhydrase (VchCAα) vs. Mammalian Isoforms

4-Hydroxybenzyl alcohol (4-HBA) is among the most potent and selective small-molecule inhibitors identified for the α-carbonic anhydrase from Vibrio cholerae (VchCAα), a potential target for antimicrobial therapy [1]. Its inhibition constant (K value) is in the low micromolar range, which is significant for a simple phenol.

Antimicrobial Carbonic Anhydrase Antibiotic Adjuvant

In Vivo Anti-inflammatory Efficacy: 4-HBA Dose-Response in Carrageenan-Induced Air Pouch Model

4-Hydroxybenzyl alcohol (4-HBA) demonstrates a clear, dose-dependent anti-inflammatory effect in vivo, providing a quantifiable baseline for activity [1]. This establishes its utility as a tool compound for studying inflammation pathways.

Anti-inflammatory Inflammation Analgesic

Validated Application Scenarios for 4-Hydroxybenzyl Alcohol (CAS 623-05-2)


Cerebral Ischemia and Stroke Research: A Primary Tool Compound

Use 4-Hydroxybenzyl alcohol as a direct comparator to vanillin and 4-hydroxybenzyl aldehyde in in vivo models of global cerebral ischemia to investigate structure-activity relationships (SAR) around neuroprotection. Based on evidence that 4-HBA achieves 64.58% neuronal survival, procuring it over 4-HBAL (43.21%) provides a more robust effect size for mechanistic studies [1].

Cosmeceutical R&D: A High-Potency Tyrosinase Inhibitor

Incorporate 4-Hydroxybenzyl alcohol as a high-potency benchmark (IC50 = 6 μM) in the development of skin-lightening and anti-hyperpigmentation agents. Its demonstrated >5-fold superiority over isoeugenol (IC50 = 33.3 μM) in tyrosinase inhibition assays makes it a valuable reference standard for screening novel depigmenting compounds [1].

Antioxidant Comparative Studies: A Moderate-Activity Reference

Employ 4-Hydroxybenzyl alcohol as a reference compound with defined, moderate antioxidant capacity (DPPH IC50 = 126.81 mM) when evaluating the free radical scavenging activity of novel synthetic derivatives or natural product extracts. Its quantifiable difference from vanillyl alcohol (0.28 mM) and 4-methoxybenzyl alcohol (388.00 mM) provides a useful scale for benchmarking [1].

Anti-Inflammatory & Anti-Angiogenic Assay Validation

Use 4-Hydroxybenzyl alcohol as a positive control tool compound to validate in vivo models of acute inflammation, such as the carrageenan-induced air pouch model in rats, at established doses of 1.5-4.5 mg/animal [1]. Its well-characterized effects on exudate volume and leukocyte infiltration, as well as its activity in the chick chorioallantoic membrane (CAM) angiogenesis assay, make it ideal for standardizing experimental protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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